S-Methyl vs. S-Fluoromethyl Carbothioate Structural Distinction
Ticabesone propionate exhibits a well-defined structural divergence from its closest analog, Fluticasone propionate. The target compound (C₂₅H₃₂F₂O₅S, MW 482.58) [1] incorporates a 17β-(S-methyl carbothioate) ester group. In contrast, Fluticasone propionate (C₂₅H₃₁F₃O₅S, MW 500.57) features a 17β-(S-fluoromethyl carbothioate) group [2]. This substitution of a fluorine atom with a hydrogen atom on the thioester moiety reduces the molecular weight by 17.99 g/mol and alters the compound's lipophilicity and hydrogen bonding capacity [2]. In reversed-phase HPLC systems, this structural modification directly impacts the partition coefficient (Log P), resulting in a distinct and reproducible relative retention time (RRT) relative to the Fluticasone propionate parent peak, thereby enabling unambiguous resolution in chromatographic assays [3].
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C₂₅H₃₂F₂O₅S; 482.58 g/mol |
| Comparator Or Baseline | Fluticasone propionate: C₂₅H₃₁F₃O₅S; 500.57 g/mol |
| Quantified Difference | ΔMW = -17.99 g/mol; Substitution of F with H on thioester moiety |
| Conditions | Structural analysis (SMILES, InChIKey) and molecular weight calculation [1][2] |
Why This Matters
This quantifiable structural difference validates the compound's utility as a specific system suitability marker; procurement of a generic corticosteroid without this precise S-methyl carbothioate structure invalidates method specificity and fails to meet USP/EP impurity control requirements.
- [1] NCATS Inxight Drugs. Ticabesone Propionate (Substance Details). UNII: 3MMC9W0495. View Source
- [2] PubChem. Fluticasone Propionate (Compound Summary). CID 444036. View Source
- [3] SynZeal Research. Fluticasone Propionate EP Impurity D (73205-13-7) Analytical Application Note. View Source
